Cefoperazone sodium impurity A

Description

Contextualization within Cephalosporin (B10832234) Impurity Research

The study of impurities is a critical aspect of pharmaceutical development and manufacturing, particularly for antibiotics like cephalosporins. Impurities can arise from the synthesis process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. Regulatory bodies worldwide mandate the identification and control of these impurities to ensure the safety and efficacy of the final drug product. Cefoperazone, a third-generation cephalosporin antibiotic, is no exception. pharmaffiliates.com The presence of impurities, such as Cefoperazone Sodium Impurity A, can potentially impact the drug's stability and quality. cymitquimica.com Therefore, thorough research into the formation, characterization, and control of such impurities is essential for maintaining high standards in pharmaceutical manufacturing. This compound is a known by-product created during the preparation of cefoperazone. cymitquimica.com

Nomenclature and Chemical Identity of this compound

A precise understanding of the chemical identity of any impurity is fundamental for its effective monitoring and control. This section outlines the various naming conventions and chemical identifiers for this compound.

The European Pharmacopoeia (EP) designates this compound as Cefoperazone EP Impurity A. allmpus.complcchemical.comsynzeal.comsimsonpharma.com According to IUPAC (International Union of Pure and Applied Chemistry) nomenclature, its systematic chemical name is (5aR,6R)-6-[[(2R)-2-[[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d] allmpus.com thiazine-1,7(4H)-dione. allmpus.complcchemical.comsynzeal.comsimsonpharma.compharmaffiliates.com Another systematic name is N-[(1R)-2-[[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide. clearsynth.com

In addition to its systematic and pharmacopoeial names, this compound is also known by several synonyms. The most common of these is Cefoperazone Lactone Impurity. plcchemical.comsynzeal.comsimsonpharma.comchemicalbook.com Another synonym is Des-(N-Methyl-5-tetrazolethiolyl)furolactone Cefoperazone. pharmaffiliates.comcymitquimica.compharmaffiliates.com

The molecular formula of this compound is C23H23N5O8S. pharmaffiliates.comcymitquimica.comallmpus.complcchemical.comsynzeal.com Based on this formula, its calculated molecular weight is approximately 529.52 g/mol or 529.53 g/mol . pharmaffiliates.comcymitquimica.comallmpus.complcchemical.com

The Chemical Abstracts Service (CAS) has assigned the registry number 73240-08-1 to this compound. pharmaffiliates.comallmpus.complcchemical.comsynzeal.comsimsonpharma.compharmaffiliates.com This unique identifier is crucial for researchers and regulatory agencies as it provides an unambiguous way to reference the substance in scientific literature, databases, and regulatory submissions, ensuring clarity and consistency in research and quality control standards.

Interactive Data Table: Chemical Identity of this compound

| Identifier | Value |

| Pharmacopoeial Designation | Cefoperazone EP Impurity A allmpus.complcchemical.comsynzeal.comsimsonpharma.com |

| Systematic Name (IUPAC) | (5aR,6R)-6-[[(2R)-2-[[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d] allmpus.com thiazine-1,7(4H)-dione allmpus.complcchemical.comsynzeal.comsimsonpharma.compharmaffiliates.com |

| Common Synonyms | Cefoperazone Lactone Impurity plcchemical.comsynzeal.comsimsonpharma.comchemicalbook.com, Des-(N-Methyl-5-tetrazolethiolyl)furolactone Cefoperazone pharmaffiliates.comcymitquimica.compharmaffiliates.com |

| Molecular Formula | C23H23N5O8S pharmaffiliates.comcymitquimica.comallmpus.complcchemical.comsynzeal.com |

| Molecular Weight | 529.52 g/mol pharmaffiliates.comcymitquimica.comallmpus.complcchemical.com |

| CAS Registry Number | 73240-08-1 pharmaffiliates.comallmpus.complcchemical.comsynzeal.comsimsonpharma.compharmaffiliates.com |

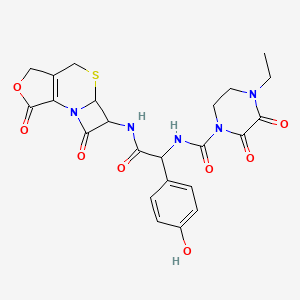

Structure

3D Structure

Properties

Molecular Formula |

C23H23N5O8S |

|---|---|

Molecular Weight |

529.5 g/mol |

IUPAC Name |

N-[2-[(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)amino]-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |

InChI |

InChI=1S/C23H23N5O8S/c1-2-26-7-8-27(20(33)19(26)32)23(35)25-14(11-3-5-13(29)6-4-11)17(30)24-15-18(31)28-16-12(9-36-22(16)34)10-37-21(15)28/h3-6,14-15,21,29H,2,7-10H2,1H3,(H,24,30)(H,25,35) |

InChI Key |

RFNBMKDSMYYHTH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C5=C(COC5=O)CS4 |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization Methodologies for Cefoperazone Sodium Impurity a

Advanced Spectroscopic Techniques for Structure Determination

Spectroscopic techniques are fundamental in determining the precise molecular structure of pharmaceutical impurities. By analyzing the interaction of the molecule with electromagnetic radiation, a comprehensive structural profile can be assembled.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For Cefoperazone Impurity A, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their connectivity. Key expected signals include aromatic protons from the 4-hydroxyphenyl group, protons of the ethyl group on the dioxopiperazine ring, and characteristic signals for the protons on the β-lactam and thiazine (B8601807) rings.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the lactone, β-lactam, amides, and dioxopiperazine rings, as well as the aromatic and aliphatic carbons.

Table 1: Predicted NMR Spectral Data for Cefoperazone Sodium Impurity A

| Technique | Predicted Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons (hydroxyphenyl group), aliphatic protons (ethylpiperazine side chain), and protons on the β-lactam and fused lactone-thiazine ring systems. |

| ¹³C NMR | Multiple signals in the carbonyl region (>160 ppm) for lactone, β-lactam, and amide groups. Aromatic signals (~115-160 ppm) and aliphatic signals (<80 ppm). |

| COSY | Correlations between adjacent protons, such as those on the ethyl group and within the spin systems of the core rings. |

| HSQC | Direct one-bond correlation between each proton and its attached carbon atom. |

| HMBC | Key long-range correlations confirming the connectivity between the hydroxyphenylacetyl side chain, the β-lactam ring, and the dioxopiperazine moiety. |

Mass spectrometry is essential for determining the molecular weight of a compound and providing clues to its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS provides a highly accurate mass measurement. For Cefoperazone Impurity A, with a molecular formula of C₂₃H₂₃N₅O₈S, the expected exact mass would be used to confirm its elemental composition. pharmaffiliates.com The measured monoisotopic mass of 529.1271 would correspond to the protonated molecule [M+H]⁺.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the parent ion and inducing fragmentation. The resulting fragment ions provide structural information. The fragmentation pattern for Cefoperazone Impurity A would likely involve characteristic cleavages of the β-lactam ring, loss of the side chains, and fragmentation of the fused lactone-thiazine ring system. The presence of a lactone often leads to neutral losses of CO and/or H₂O. researchgate.net This pattern helps differentiate the impurity from the active pharmaceutical ingredient.

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Cefoperazone Impurity A would be expected to show characteristic absorption bands confirming its key structural features.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H (Phenol) | ~3200-3600 (Broad) |

| N-H (Amide) | ~3200-3400 |

| C=O (β-Lactam) | ~1760-1780 (High frequency due to ring strain) |

| C=O (Lactone) | ~1740-1760 |

| C=O (Amide) | ~1650-1680 |

| C=C (Aromatic) | ~1450-1600 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically identifying chromophores (light-absorbing groups). The UV spectrum of Cefoperazone Impurity A would be influenced by its chromophoric systems, primarily the 4-hydroxyphenyl group and the α,β-unsaturated carbonyl system inherent in the cephalosporin (B10832234) nucleus. While Cefoperazone itself exhibits a maximum absorption (λmax) around 229-230 nm, the structural modification in Impurity A, specifically the formation of the lactone ring, could lead to a slight shift in its absorption maximum. nih.govnih.gov This technique is particularly useful in quantitative analysis via HPLC.

Chromatographic Techniques for Purity Assessment and Identity Confirmation

Chromatographic methods are central to separating impurities from the main compound and confirming their identity and purity.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing related substances in pharmaceuticals. For this compound, a stability-indicating reversed-phase HPLC (RP-HPLC) method is typically employed.

A Diode Array Detector (DAD) is often used as it provides spectral information across a range of wavelengths for any eluting peak. This allows for the assessment of peak purity, ensuring that a chromatographic peak corresponds to a single compound. A Chinese patent describes an HPLC method capable of separating Cefoperazone Impurity A from the parent compound and other related substances, noting a retention time of approximately 5.77 minutes under the specified conditions. google.com The method's specificity is demonstrated by its ability to resolve the impurity from degradation products formed under stress conditions like high temperature. google.com The development and validation of such HPLC methods are performed according to ICH guidelines to ensure they are accurate, precise, specific, and robust. scilit.combsu.edu.eg

Table 3: Example HPLC Method Parameters for Analysis of Cefoperazone Impurities

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 or C8 |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403), tetrabutylammonium (B224687) hydroxide) and an organic modifier (e.g., acetonitrile (B52724), methanol). scilit.combsu.edu.eg |

| Flow Rate | Typically 1.0 - 2.0 mL/min. scilit.combsu.edu.eg |

| Detection | DAD or UV at ~230 nm. scilit.comnih.gov |

| Column Temperature | Controlled, e.g., 30 °C. google.com |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in chromatographic separation science, offering substantial improvements in resolution, sensitivity, and speed over traditional High-Performance Liquid Chromatography (HPLC). These enhancements are critical for the accurate quantification and separation of this compound from the active pharmaceutical ingredient (API) and other related substances. The enhanced resolution of UPLC is achieved through the use of columns packed with smaller sub-2 µm particles, which can operate at higher pressures.

A specific UPLC method has been developed for the determination of Cefoperazone sodium and its related substances, including impurity A. ingentaconnect.com This method provides the necessary selectivity and sensitivity to meet stringent regulatory requirements for impurity profiling. ingentaconnect.comgoogle.com In one analytical study, Cefoperazone impurity A was identified with a retention time of approximately 5.77 minutes, demonstrating effective separation from the main Cefoperazone peak and other impurities like Cefoperazone C. google.com The conditions for such a UPLC analysis are meticulously optimized to ensure reliable and repeatable results. ingentaconnect.com

The following table outlines typical parameters for a UPLC method designed for the analysis of this compound.

| Parameter | Specification |

| Column | ACQUITY UPLC HSS C18 (2 mm × 100 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with 0.1% Phosphoric Acid and Acetonitrile |

| Flow Rate | 0.45 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

This data is compiled from a developed UPLC method for Cefoperazone sodium and its related substances. ingentaconnect.comshimadzu.com

The adoption of UPLC is crucial as pharmacopoeial methods may not always be sufficient to separate all potential impurities under stressed conditions, as required by current regulatory standards. google.com The high efficiency of UPLC ensures that even closely eluting and trace-level impurities are adequately resolved and quantified, which is fundamental for ensuring the safety and quality of the final drug product.

Thermogravimetric Analysis (TGA) for Thermal Behavior and Solvent Content Evaluation

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For pharmaceutical reference standards like this compound, TGA is an essential tool for evaluating thermal stability and determining the content of residual solvents or water. This information is included in the comprehensive characterization data provided with the reference standard. allmpus.com

The analysis involves heating a small amount of the impurity sample on a highly sensitive microbalance under a controlled temperature program. The resulting data, presented as a TGA curve, plots the percentage of weight loss against temperature.

Solvent/Water Content: An initial weight loss at temperatures below approximately 150°C typically corresponds to the evaporation of volatile substances such as water or residual organic solvents from the synthesis process.

Thermal Decomposition: Significant weight loss at higher temperatures indicates the onset of thermal decomposition, providing insights into the thermal stability of the compound.

A complete analytical data package for this compound will include TGA results to confirm its solvent content and degradation profile. allmpus.com

The table below illustrates how TGA data for this compound might be presented.

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| 30 - 120°C | 1.2% | Loss of residual water or volatile solvents. |

| > 200°C | Significant | Onset of thermal decomposition of the compound. |

This table is a representative example of TGA data interpretation for a pharmaceutical impurity.

Comprehensive Analytical Data Packages and Regulatory Compliance for Characterization

The characterization of this compound is not complete without a comprehensive analytical data package that complies with stringent regulatory guidelines. synzeal.comcleanchemlab.com Suppliers of pharmaceutical reference standards provide this impurity with a detailed Certificate of Analysis (COA) and supporting analytical data to meet the requirements for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filings. synzeal.comsynzeal.comsynzeal.com This documentation is essential for use in analytical method development, method validation (AMV), and quality control (QC) applications. synzeal.comcleanchemlab.com

The purpose of this extensive data package is to unequivocally confirm the identity, purity, and structure of the impurity reference standard. This ensures its suitability for use in validating the analytical methods that will be employed to monitor and control impurities during the commercial production of Cefoperazone. synzeal.com

A complete analytical data package for this compound typically includes results from a suite of orthogonal analytical techniques: allmpus.com

High-Performance Liquid Chromatography (HPLC/UPLC): To determine purity and chromatographic profile.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): To elucidate the chemical structure.

Infrared Spectroscopy (IR): To identify functional groups and confirm the molecular structure.

Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.

The availability of this thoroughly characterized reference standard is a prerequisite for developing and validating stability-indicating assay methods that can accurately separate and quantify this compound in the presence of the API and other degradation products. google.com

| Analytical Technique | Purpose in Characterization Package |

| HPLC/UPLC | Purity assessment and establishment of retention time (RRT). allmpus.com |

| Mass Spectrometry (MS) | Confirmation of molecular weight. allmpus.com |

| ¹H NMR & ¹³C NMR | Structural elucidation and confirmation. allmpus.com |

| Infrared Spectroscopy (IR) | Confirmation of functional groups and identity. allmpus.com |

| Thermogravimetric Analysis (TGA) | Evaluation of solvent/water content and thermal stability. allmpus.com |

| Certificate of Analysis (COA) | Summary of all characterization data and confirmation of quality. allmpus.comsynzeal.com |

Analytical Method Development and Validation for Cefoperazone Sodium Impurity a Quantification

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are central to the separation and quantification of Cefoperazone sodium impurity A from the active pharmaceutical ingredient (API) and other related substances. The choice of method and its subsequent optimization are critical for achieving the required selectivity, sensitivity, and accuracy.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC, particularly in its reverse-phase mode, stands as the gold standard for the analysis of pharmaceutical impurities due to its high resolution and sensitivity. The development of a stability-indicating HPLC method is essential to ensure that the analytical procedure can accurately measure the impurity in the presence of degradation products.

The selection of the stationary phase is a critical first step in HPLC method development. For the separation of Cefoperazone and its impurities, octadecylsilane (C18) and octylsilane (C8) bonded silica are the most commonly employed stationary phases. C18 columns are generally preferred due to their higher hydrophobicity, which provides greater retention and often better resolution for the relatively polar compounds in the Cefoperazone impurity profile.

The choice of a specific C18 column can significantly impact the separation. Factors such as particle size, pore size, and end-capping play a crucial role. Columns with a particle size of 5 µm are frequently used, offering a good balance between efficiency and backpressure.

Table 1: Comparison of HPLC Columns for Cefoperazone Impurity A Analysis

| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Key Features |

|---|---|---|---|---|

| Example 1 | C18 | 5 | 4.6 x 250 | High carbon load for increased retention. |

| Example 2 | C8 | 5 | 4.6 x 250 | Reduced hydrophobicity, may offer different selectivity. |

| Example 3 | Phenyl-Hexyl | 3.5 | 4.6 x 150 | Alternative selectivity based on pi-pi interactions. |

This table is for illustrative purposes. Specific column brands and models would be selected based on method development experiments.

The mobile phase composition is arguably the most critical factor in achieving the desired separation. For this compound, a mixture of an aqueous buffer and an organic modifier is typically used.

Organic Modifier: Acetonitrile (B52724) is a common choice due to its low UV cutoff and viscosity, which results in lower backpressure compared to methanol. The proportion of acetonitrile in the mobile phase is optimized to achieve adequate retention and resolution of Impurity A from the main Cefoperazone peak and other impurities.

Aqueous Buffer and pH: A phosphate (B84403) buffer is frequently used to control the pH of the mobile phase. The pH is a critical parameter as the ionization of both the analyte and the stationary phase can be affected, thereby influencing their retention behavior. The optimization of pH is crucial for achieving good peak shape and resolution. For instance, adjusting the pH of the aqueous phase can significantly alter the separation factor between Cefoperazone and Impurity A. A lower pH can lead to a deterioration in the peak separation between Cefoperazone impurity A and other related substances google.com.

Flow Rate: A flow rate of around 1.0 mL/min is commonly employed for analytical separations on a 4.6 mm internal diameter column google.com. The flow rate is optimized to ensure a reasonable analysis time without compromising the resolution.

Table 2: Example Mobile Phase Compositions for Cefoperazone Impurity A Analysis

| Mobile Phase A | Mobile Phase B | Mode | Flow Rate (mL/min) |

|---|---|---|---|

| 0.1% Phosphoric acid in water | Acetonitrile | Gradient | 1.0 |

| 0.05 M Potassium dihydrogen phosphate (pH 4.5) | Acetonitrile | Isocratic | 1.2 |

This table presents hypothetical examples to illustrate the variety of mobile phase compositions that can be used.

UV detection is the most common method for the quantification of Cefoperazone and its impurities. The selection of an appropriate detection wavelength is crucial for achieving the desired sensitivity and minimizing interference. A Diode Array Detector (DAD) is often used during method development to examine the entire UV spectrum of the analytes and select the optimal wavelength. For Cefoperazone impurity A, a detection wavelength of around 220 nm is frequently utilized google.com. This wavelength provides a good response for both the main component and its related substances.

For complex samples containing multiple impurities with a wide range of polarities, an isocratic elution (constant mobile phase composition) may not provide adequate separation within a reasonable timeframe. In such cases, a gradient elution program is employed. This involves changing the proportion of the organic modifier in the mobile phase during the chromatographic run. A typical gradient program for Cefoperazone impurity analysis might start with a lower concentration of the organic solvent to resolve the more polar impurities, followed by a gradual increase in the organic solvent concentration to elute the less polar components, including the parent drug.

An example of a gradient program involves using a mobile phase A of 0.1% phosphoric acid solution and a mobile phase B of acetonitrile. The gradient can be programmed to effectively separate Cefoperazone and its 11 related substances.

High-Performance Thin Layer Chromatography (HPTLC) Method Development

HPTLC offers a viable alternative to HPLC for the quantification of this compound. It is a planar chromatographic technique that provides several advantages, including high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously.

The development of an HPTLC method involves the optimization of the stationary phase (HPTLC plates), the mobile phase (developing solvent), and the detection method. For Cefoperazone and its impurities, silica gel 60 F254 plates are commonly used as the stationary phase. The mobile phase composition is carefully selected to achieve a good separation of the impurity from the API. The separated spots are then visualized under UV light and quantified using a densitometer.

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of pharmaceutical compounds and their impurities. A UPLC method has been developed for the determination of cefoperazone sodium and its related substances, including impurity A. ingentaconnect.com The key parameters of this method involve the use of an ACQUITY UPLC HSS C18 column (2 mm × 100 mm, 1.8 μm). ingentaconnect.com

The separation is achieved using a gradient mobile phase consisting of 0.1% phosphoric acid and acetonitrile, delivered at a flow rate of 0.45 mL·min-1. ingentaconnect.com The column temperature is maintained at 30°C, and detection is carried out at a wavelength of 220 nm. ingentaconnect.com This method demonstrates good linearity for cefoperazone and its related substances over a concentration range of 20-150 μg·mL-1, with a correlation coefficient (r) of ≥0.9998. ingentaconnect.com A patent for a UPLC method for detecting cefoperazone sodium related substances also describes accuracy results, with recovery rates for impurity A at the limit of quantification (LOQ) level between 87-95% and within 99-101% at other concentration levels. google.com

Table 1: UPLC Method Parameters and Performance

| Parameter | Value |

|---|---|

| Column | ACQUITY UPLC HSS C18 (2 mm×100 mm, 1.8μm) |

| Mobile Phase | 0.1% phosphoric acid and acetonitrile (gradient) |

| Flow Rate | 0.45 mL·min-1 |

| Detection Wavelength | 220 nm |

| Column Temperature | 30°C |

| Linearity Range | 20-150 μg·mL-1 |

| Correlation Coefficient (r) | ≥0.9998 |

| Average Recovery (Cefoperazone) | 99.9% (RSD 0.41%) |

Chemometric Approaches for Simultaneous Impurity Analysis

Chemometric methods provide a powerful alternative to traditional chromatographic techniques for the simultaneous analysis of an API and its impurities, especially when spectral overlap occurs. nih.govscispace.com These multivariate calibration models can establish a relationship between spectral data (e.g., from UV spectrophotometry) and the concentrations of the components in a mixture. nih.govscispace.com For cefoperazone and its impurities, chemometric approaches have been shown to be reliable, cost-effective, and suitable for routine quality control analysis, offering comparable accuracy and precision to HPLC methods. nih.govscispace.com

Partial Least Squares Regression (PLSR) Models for Multivariate Calibration

Partial Least Squares Regression (PLSR) is a multivariate calibration model frequently used in pharmaceutical analysis. nih.govmoca.net.ua A study comparing PLSR and linear Support Vector Regression (SVR) for the analysis of cefoperazone in the presence of its impurities demonstrated the capability of the PLSR model to analyze the mixtures with high trueness and selectivity. nih.govnih.gov The results for the PLSR model showed a mean recovery of 101.87% with a standard deviation of 0.708. nih.govscispace.com When applied to pharmaceutical formulations, the analysis results were statistically comparable to a reported HPLC method, showing no significant differences in trueness and precision. nih.gov Although effective, PLSR can be more prone to overfitting compared to SVR. scispace.com

Support Vector Regression (SVR) Models for Predictive Analysis

Support Vector Regression (SVR) is another machine learning-based regression model used for predictive analysis. nih.gov In the comparative study with PLSR for cefoperazone impurity analysis, the linear SVR model also showed high trueness and selectivity, with a mean recovery of 101.43% and a standard deviation of 0.536. nih.govscispace.com SVR is noted for offering more accurate results with lower prediction error compared to the PLSR model. nih.gov A key advantage of SVR is its robustness and higher prediction ability, as its parameters are calculated using k-fold cross-validation to avoid overfitting, making it a more generalized model. scispace.com

Table 2: Comparative Performance of PLSR and SVR Models

| Model | Mean Recovery (%) | Standard Deviation | Root Mean Square Error of Prediction (RMSEP) |

|---|---|---|---|

| PLSR | 101.87 | 0.708 | 0.418 |

| Linear SVR | 101.43 | 0.536 | 0.359 |

Classical Least Squares (CLS) Based Models (SRACLS, NAP-CLS, OSC-CLS, DOSC-CLS) for Spectral Deconvolution

Classical Least Squares (CLS) is a chemometric method that requires all components in the training set to be known. scispace.compeakspectroscopy.com To enhance its predictive capabilities, several preprocessing techniques can be applied. A comparative study evaluated four CLS-based models for the analysis of Cefoperazone Sodium (CEF) and two of its impurities: Spectral Residual Augmented CLS (SRACLS), Net Analyte Processing CLS (NAP-CLS), Orthogonal Signal Correction CLS (OSC-CLS), and Direct Orthogonal Signal Correction CLS (DOSC-CLS). scispace.comresearchgate.net The results indicated that all proposed models could quantify CEF in the presence of its impurities with high accuracy and selectivity. scispace.comresearchgate.net Notably, the OSC-CLS and DOSC-CLS models provided more accurate results with lower prediction errors for the test set samples. scispace.comresearchgate.net

Table 3: Accuracy of CLS-Based Models for Cefoperazone Quantification

| Model | Mean Recovery (%) | Standard Deviation |

|---|---|---|

| SRACLS | 103.76 | 1.03 |

| NAP-CLS | 102.07 | 0.91 |

| OSC-CLS | 101.61 | 0.72 |

| DOSC-CLS | 101.60 | 0.72 |

Experimental Design for Training and Test Set Development

The development of robust chemometric models relies on a well-constructed experimental design for creating training and test sets. nih.govsemanticscholar.org For the analysis of cefoperazone and its impurities using PLSR, SVR, and CLS models, a 3-factor, 4-level experimental design was employed. nih.govscispace.comscispace.comresearchgate.net This design resulted in a training set of 16 mixtures containing different ratios of cefoperazone and its impurities. nih.govscispace.comnih.gov An independent test set consisting of 9 different mixtures was used to validate the predictive ability of the established models. nih.govscispace.comresearchgate.net The concentration levels for the impurities were selected to cover amounts up to 3% of the cefoperazone concentration, calculated on a molar basis, to encompass most probable scenarios in future analyses. nih.gov

Table 4: Example of Concentration Matrix for 3-Factor, 4-Level Experimental Design (μg mL−1)

| Mixture No. | Cefoperazone | Impurity 1 | Impurity 2 |

|---|---|---|---|

| 1 | 5 | 0.15 | 0.15 |

| 2 | 5 | 0.30 | 0.30 |

| 3 | 10 | 0.15 | 0.30 |

| 4 | 10 | 0.30 | 0.15 |

| ... (up to 16) | ... | ... | ... |

Method Validation Parameters and International Council for Harmonisation (ICH) Guidelines Compliance

Validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. fda.gov The International Council for Harmonisation (ICH) provides guidelines, such as ICH Q2(R2), that outline the necessary validation characteristics. amsbiopharma.comeuropa.eu These parameters are critical for ensuring the reliability and accuracy of methods used for quantifying impurities like this compound.

The core validation parameters according to ICH guidelines include:

Specificity : The ability to assess the analyte unequivocally in the presence of other components such as impurities or excipients. amsbiopharma.com For chromatographic methods, this is often demonstrated by achieving adequate resolution between the main compound and its impurities. ikev.org

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.com This is typically evaluated by regression analysis. ikev.org

Accuracy : The closeness of the test results to the true value, often expressed as percent recovery. amsbiopharma.com

Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). amsbiopharma.com

Quantitation Limit (QL) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu The QL should be at or below the reporting threshold for the impurity. europa.eu

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. molnar-institute.com

The analytical methods discussed, including UPLC and various chemometric techniques, have been validated according to these principles, demonstrating their suitability for the quality control of Cefoperazone sodium. ingentaconnect.comnih.govscispace.com

Linearity and Working Range Establishment

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. To establish the linearity for this compound, a series of standard solutions of the impurity are prepared at different concentrations.

The working range is established based on the expected concentration of the impurity in the Cefoperazone sodium sample. Typically for an impurity, this range might span from the Limit of Quantitation (LOQ) to 150% of the specified limit for that impurity. Each concentration is injected multiple times, and a calibration curve is constructed by plotting the average peak area against the concentration. The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should ideally be ≥ 0.999 nih.gov. For Cefoperazone and its related substances, methods have demonstrated linearity over concentration ranges such as 10-90 µg/mL nih.gov or 50-150 µg/mL nih.gov.

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of Impurity A standard is spiked into a sample solution. The method is considered accurate if the recovery is within an acceptable range (e.g., 98-102%) nih.gov. A patent for a Cefoperazone sodium analytical method reported recovery rates for Impurity A between 99-101% for various concentration levels google.com.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD).

Repeatability (Intra-assay precision) : This assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision : This evaluates the method's precision within the same laboratory but under different conditions, such as on different days, with different analysts, or on different equipment.

For a validated method, the RSD for precision should be within acceptable limits, typically less than 2% nih.gov. In one study, the RSD for Cefoperazone impurity A was found to be between 0.0% and 1.0% for repeatability, demonstrating high precision google.com.

Table 1: Example of Accuracy and Precision Data for Cefoperazone Impurity A Data is illustrative and based on findings from cited literature. google.com

| Concentration Level | Spiked Concentration | Measured Concentration | Recovery (%) | RSD (%) (n=3) |

| LOQ | 0.1 µg/mL | 0.091 µg/mL | 91.0% | 4.6% |

| 50% (0.5%) | 0.5 µg/mL | 0.498 µg/mL | 99.6% | 0.8% |

| 100% (1.0%) | 1.0 µg/mL | 1.005 µg/mL | 100.5% | 0.5% |

| 150% (1.5%) | 1.5 µg/mL | 1.491 µg/mL | 99.4% | 0.9% |

Robustness of the Developed Methods

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. For HPLC methods, these variations can include:

Changes in the mobile phase composition (e.g., ±2% in the organic solvent ratio) nih.gov.

Adjustments to the mobile phase pH (e.g., ±0.2 units) enal.sci.eg.

Variations in the column temperature (e.g., ±5°C).

Changes in the flow rate (e.g., ±0.1 mL/min) nih.gov.

The method is considered robust if the results for the quantification of Impurity A remain within the established precision and accuracy criteria despite these minor changes.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Assessment

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for quantifying trace-level impurities. They can be determined based on the standard deviation of the response and the slope of the calibration curve. For Cefoperazone, one HPLC method reported an LOD of 4.04 µg/mL and an LOQ of 12.24 µg/mL nih.gov. Another stability-indicating method found an LOD of 0.2 µg/mL and an LOQ of 0.4 µg/mL eurasianjournals.com. The LOQ must be validated by demonstrating acceptable accuracy and precision at that concentration level google.com.

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time. A key aspect of a SIAM is its ability to separate and quantify the active ingredient from its potential degradation products.

To develop a SIAM for Cefoperazone, the drug substance is subjected to forced degradation under various stress conditions, including acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis semanticscholar.orgeurekaselect.com. The resulting stressed samples are then analyzed. The method is proven to be stability-indicating if it can resolve the Cefoperazone peak from all degradation product peaks, including that of Impurity A, and if the peak purity of the main drug is maintained, confirming no co-elution semanticscholar.orgscilit.com. This ensures that any decrease in the Cefoperazone assay value during stability studies can be accurately attributed to degradation.

Comparative Studies of Developed Analytical Methodologies

While Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and standard technique for the analysis of Cefoperazone and its impurities, other methods have been developed and compared.

HPLC vs. HPTLC : One study compared a developed HPLC method with a High-Performance Thin-Layer Chromatography (HPTLC) method for the determination of Cefoperazone and its impurities (7-ACA and 5-MER). The study concluded that the HPTLC method was more sensitive, while the HPLC method provided more reproducible results and was faster nih.gov.

HPLC vs. Chemometric Methods : Several studies have compared HPLC with chemometric models applied to UV-spectrophotometric data for analyzing Cefoperazone in the presence of its impurities researchgate.netnih.govnih.govscispace.comscispace.com. Methods such as Classical Least Squares (CLS), Partial Least Squares (PLS), and Support Vector Regression (SVR) have been used. These studies showed that the chemometric models could quantify Cefoperazone with comparable accuracy and precision to the official HPLC methods researchgate.netscispace.com. The primary advantage of these spectrophotometric methods is their cost-effectiveness and use of more common laboratory instruments nih.govscispace.comscispace.com. However, HPLC remains superior in its ability to separate and individually quantify multiple unknown impurities.

Advanced Chromatographic Techniques : For complex impurity profiles, more advanced methods like two-dimensional size-exclusion chromatography coupled with RPLC and mass spectrometry (SEC-RPLC-QTOFMS) have been used to identify polymer impurities in Cefoperazone magtechjournal.com. These advanced techniques provide significantly more structural information than standard HPLC-UV methods.

Impurity Profiling and Quality Control Strategies for Cefoperazone Sodium Active Pharmaceutical Ingredients

Regulatory Guidelines and Requirements for Pharmaceutical Impurities (e.g., ICH Q3A/B, USP, EP)

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of pharmaceutical manufacturing, directly impacting patient safety and product efficacy. pharmamirror.com Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to manage and control these impurities. pharmuni.com The primary frameworks governing these requirements are the International Council for Harmonisation (ICH) guidelines, supplemented by standards from pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). pharmuni.comaquigenbio.comcphi-online.com

The ICH has produced key documents that provide a harmonized approach to impurity control. ich.org ICH Q3A(R2) specifically addresses impurities in new drug substances, while ICH Q3B(R2) focuses on impurities, primarily degradation products, in new drug products. ich.orgeuropa.eu These guidelines establish thresholds for the reporting, identification, and qualification of impurities. kobia.krich.org

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

Identification Threshold: The level at which the structure of an impurity must be determined. ich.org

Qualification Threshold: The level at which an impurity's biological safety must be established. kobia.krich.org

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.org An impurity is considered qualified if its level has been adequately tested in safety and/or clinical studies. ich.org

The USP and Ph. Eur. provide legally binding quality standards for medicinal products and their ingredients. cphi-online.compharmacopeia.cn General chapters in the USP, such as <1086> Impurities in Drug Substances and Drug Products and <476> Organic Impurities in Drug Substances and Drug Products, offer guidance on terminology, testing procedures, and acceptance criteria for impurities. pharmacopeia.cnuspnf.comuspnf.com These pharmacopoeias work in concert with ICH guidelines to provide a comprehensive framework for impurity control, ensuring that all potential impurities, including organic, inorganic, and residual solvents, are appropriately monitored and limited. gmpinsiders.comuspbpep.com

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Role of Cefoperazone Sodium Impurity A as a Reference Standard for Pharmaceutical Quality Control

Pharmaceutical reference standards are highly purified compounds that serve as benchmarks for confirming the identity, purity, quality, and strength of APIs and drug products. clearsynth.comveeprho.com this compound, a known related substance of the antibiotic Cefoperazone, plays a pivotal role as a reference standard in ensuring the quality of Cefoperazone sodium. synzeal.compharmaffiliates.comcleanchemlab.com These standards are indispensable tools for quality control (QC) laboratories to accurately identify and quantify impurities, thereby ensuring that medications meet strict regulatory requirements and are safe for consumption. pharmamirror.comclearsynth.compharmaffiliates.com

The development and validation of analytical methods are crucial for the accurate identification and quantification of impurities. gmpinsiders.com this compound is essential for this process. synzeal.comcleanchemlab.comsynzeal.com During Analytical Method Validation (AMV), the reference standard is used to establish the performance characteristics of analytical procedures, such as High-Performance Liquid Chromatography (HPLC). gmpinsiders.com

The reference standard for Impurity A is used to:

Demonstrate Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the main API and other potential impurities.

Establish Linearity and Range: Confirming that the method's response is directly proportional to the concentration of Impurity A over a specified range.

Determine Accuracy and Precision: Verifying how close the measured values are to the true value (accuracy) and the degree of scatter between a series of measurements (precision). labinsights.nl

Define Limits of Detection (LOD) and Quantitation (LOQ): Establishing the lowest concentration of Impurity A that can be reliably detected and quantified by the method.

By using a well-characterized reference standard of this compound, manufacturers can ensure their analytical methods are accurate, reliable, and capable of detecting the impurity at the required levels specified by regulatory guidelines. pharmamirror.comclearsynth.compharmiweb.com

In routine QC applications, this compound reference standard is used as a benchmark to identify and quantify the amount of this specific impurity in batches of the Cefoperazone sodium drug substance and the final drug product. pharmamirror.comcleanchemlab.comsynzeal.com During batch release testing, the analytical method (validated using the reference standard) is employed to generate an impurity profile for the production batch. pharmacopeia.cn

The peak corresponding to Impurity A in the chromatogram of the sample is identified by comparing its retention time to that of the reference standard. The quantity of the impurity is then calculated by comparing the peak response of the impurity in the sample to the peak response of the reference standard of a known concentration. labinsights.nl This process ensures that the levels of this compound in the final product are below the acceptance criteria set in the product's specification, which are in turn based on the safety qualification thresholds outlined in regulatory guidelines. kobia.krgmpinsiders.com

Traceability is a fundamental concept in pharmaceutical analysis, ensuring that measurements are accurate and comparable across different laboratories and over time. synthinkchemicals.com When available, primary reference standards are obtained from official sources like the USP or Ph. Eur. longdom.org These pharmacopoeial standards are considered the highest quality and are extensively characterized. edqm.eulgcstandards.com

For routine use, companies may establish secondary or in-house working standards. edqm.euedqm.eu The use of these secondary standards is permissible only when their traceability to the primary pharmacopoeial standard has been unequivocally demonstrated and documented. edqm.eusigmaaldrich.com This involves a rigorous process of comparative testing to establish a direct link between the in-house standard and the official one. edqm.eu This ensures that the secondary standard for this compound has the same critical properties as the primary standard, providing confidence in the accuracy and reliability of all QC testing. synthinkchemicals.comedqm.eu

Strategies for Impurity Control during Manufacturing and Production

Controlling pharmaceutical impurities requires a comprehensive strategy that begins with a deep understanding of the manufacturing process, including the formation, fate, and purge of impurities. veeprho.com Effective impurity control strategies involve setting appropriate controls on input materials, in-process materials, and the final product specifications. veeprho.compharmaguru.co A modern approach to achieving this control is through the implementation of Process Analytical Technology (PAT).

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. mt.comwikipedia.org The goal of PAT is to ensure final product quality by building it into the process from the start, rather than relying solely on end-product testing. mt.com

By enabling real-time or near-real-time monitoring of Critical Process Parameters (CPPs), PAT allows for timely adjustments that can prevent the formation of impurities like this compound. nih.goveuropeanpharmaceuticalreview.com Various PAT tools can be integrated directly into the manufacturing line to provide continuous insight. mt.com

| PAT Tool | Application in Manufacturing | Benefit for Impurity Control |

|---|---|---|

| Near-Infrared (NIR) Spectroscopy | In-line monitoring of raw material identity, reaction progress, and solvent composition. longdom.org | Ensures correct starting materials are used and that reaction endpoints are met precisely, preventing the formation of process-related impurities. |

| Raman Spectroscopy | Real-time monitoring of crystallization processes and polymorphic form. mt.comnih.gov | Provides control over crystallization, which can be a critical purification step to remove impurities. |

| In-line HPLC/UPLC | On-line analysis of reaction mixtures to track the formation of the API and key impurities. longdom.orgyoutube.com | Allows for immediate detection of impurity excursions, enabling process adjustments to maintain the impurity profile within acceptable limits. youtube.com |

| Real-time Mass Spectrometry | Rapid, high-throughput analysis of volatile compounds and process contaminants. news-medical.net | Offers significant time and cost savings by overcoming delays associated with conventional analytical techniques. news-medical.net |

The implementation of PAT provides a dynamic and proactive approach to impurity control. wikipedia.org The vast amount of data generated allows for a deeper process understanding, enabling continuous improvement and ensuring that the manufacturing process consistently produces Cefoperazone sodium of high purity. nih.goveuropeanpharmaceuticalreview.com

Optimization of Downstream Purification Techniques to Minimize Impurity A

The control and minimization of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the safety and efficacy of the final drug product. This compound, identified as (5aR,6R)-6-[[(2R)-2-[[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d] scilit.comnih.govthiazine-1,7(4H)-dione, also known as Cefoperazone Lactone Impurity l, is a notable process-related impurity in the synthesis of Cefoperazone sodium. synzeal.comsimsonpharma.comallmpus.com Effective downstream purification techniques are paramount to ensure its removal to acceptable levels.

While specific studies detailing the optimization of downstream processes exclusively for the removal of Impurity A are not extensively published, general principles of API purification and findings from related patents provide insight into effective strategies. A key approach lies in the meticulous control of the synthesis and crystallization of Cefoperazone acid, the precursor to Cefoperazone sodium. Research has demonstrated that by carefully managing reaction conditions, the formation of Impurity A can be minimized to levels below the limit of detection. google.com This proactive approach of preventing its formation is often more effective than reactive removal post-synthesis.

In instances where Impurity A is present in the crude product, crystallization and preparative chromatography are the primary methods for its reduction.

Crystallization:

The crystallization process of Cefoperazone sodium can be optimized to effectively purge Impurity A. Key parameters that influence the efficiency of impurity rejection include:

Solvent System: The choice of solvent or solvent mixture is critical. A well-chosen system will have a high solubility for Cefoperazone sodium at elevated temperatures and a significantly lower solubility at cooler temperatures, while Impurity A should ideally remain in the mother liquor.

Cooling Rate: A controlled and gradual cooling rate allows for the formation of a well-ordered crystal lattice, which is less likely to incorporate impurities. Rapid cooling can lead to the trapping of impurities within the crystal structure.

Seeding: The introduction of seed crystals of high-purity Cefoperazone sodium can promote the desired crystal growth and morphology, further enhancing impurity rejection.

Washing: Thorough washing of the filtered crystals with an appropriate solvent is essential to remove any residual mother liquor that contains dissolved impurities.

Preparative Chromatography:

For challenging separations or when very high purity is required, preparative high-performance liquid chromatography (HPLC) can be employed. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. By selecting the appropriate stationary phase (e.g., C18) and optimizing the mobile phase composition, a high degree of separation between Cefoperazone and Impurity A can be achieved, allowing for the collection of highly pure fractions of the API. cleanchemlab.com

Monitoring and Assessment of Impurity Levels in Pharmaceutical Products

Robust analytical methods are essential for the routine monitoring and accurate assessment of Impurity A levels in both Cefoperazone sodium API and the finished pharmaceutical product. High-performance liquid chromatography (HPLC) is the most widely used and validated technique for this purpose.

A stability-indicating HPLC method is crucial to ensure that the analytical procedure can separate Impurity A from the parent drug, other process-related impurities, and any potential degradation products that may form during the shelf life of the product. scilit.comeurekaselect.com The development and validation of such methods are performed in accordance with International Council for Harmonisation (ICH) guidelines. simsonpharma.com

Typical HPLC Method Parameters:

| Parameter | Typical Conditions |

| Column | Reversed-phase C8 or C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV spectrophotometry at a wavelength where both Cefoperazone and Impurity A have significant absorbance (e.g., 220 nm or 254 nm) |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

Method Validation:

The validation of the analytical method for Impurity A quantification includes the following parameters as per ICH guidelines:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The method must be able to separate Impurity A from all other peaks. eurasianjournals.comnih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies using spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Forced degradation studies are a critical component of validating a stability-indicating method. These studies have shown that Cefoperazone can degrade under various stress conditions, and a well-developed HPLC method can effectively separate the main peak from degradation products, including Impurity A. eurasianjournals.com A patent for a detection method for Cefoperazone sodium and its related substances specifically includes the preparation of a reference solution for Cefoperazone impurity A, underscoring its importance in quality control. google.com

Impact of Impurity A Control on Overall Drug Substance and Product Quality and Stability

Impact on Quality:

Impact on Stability:

Impurities can act as catalysts for the degradation of the active ingredient, leading to a shorter shelf life and the formation of new, potentially harmful, degradation products. While specific studies on the direct impact of Impurity A on the degradation pathways of Cefoperazone sodium are not widely available, it is a well-established principle in pharmaceutical sciences that impurities can compromise the stability of a drug substance. nih.gov The presence of a lactone structure in Impurity A suggests a potential for hydrolysis, which could influence the microenvironment within the solid state or in solution, potentially affecting the stability of the Cefoperazone molecule. Therefore, minimizing the level of Impurity A is a proactive measure to enhance the long-term stability of Cefoperazone sodium.

Impact on Safety and Efficacy:

The presence of impurities can also have implications for the safety and efficacy of the drug product. While the specific toxicological profile of Impurity A may not be publicly detailed, regulatory guidelines mandate strict control of impurities to minimize any potential risks to patients. By ensuring that Impurity A is controlled to within acceptable limits, manufacturers can provide a safer and more effective product.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Cefoperazone Sodium Impurity A in pharmaceutical formulations?

Methodological Answer:

- Identification : Use infrared (IR) spectroscopy to compare the absorption spectrum of the impurity with reference standards, ensuring alignment in wave numbers .

- Quantification : Employ high-performance liquid chromatography (HPLC) with UV detection, validated for specificity and sensitivity. Differential pulse voltammetry (DPV) is also viable, offering a linear range of 13.7–171.4 mg·L⁻¹ and recovery rates >97% .

- Cross-Validation : Confirm results using orthogonal techniques like mass spectrometry (MS) to resolve ambiguities in structural elucidation .

Q. How are purity and stability of this compound assessed under standard laboratory conditions?

Methodological Answer:

- Purity Testing : Follow pharmacopeial guidelines for clarity, color (via visual inspection), pH (4.5–6.5 in aqueous solution), optical rotation ([α]²⁰_D: -15° to -25°), and heavy metal/arsenic limits (≤20 ppm and ≤2 ppm, respectively) .

- Stability Studies : Conduct accelerated stability testing under varying temperatures (e.g., 25°C, 40°C) and humidity levels. Monitor degradation products using stability-indicating HPLC methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiling data between different analytical platforms (e.g., HPLC vs. NIR spectroscopy)?

Methodological Answer:

- Root-Cause Analysis : Investigate method-specific variables (e.g., HPLC column selectivity, NIR calibration models) and sample preparation protocols. For example, partial least squares (PLS)-based NIR models may require recalibration for cross-manufacturer applicability .

- Data Reconciliation : Use statistical tools (e.g., principal component analysis) to identify outliers or systematic errors. Validate findings with spike-and-recovery experiments to isolate platform biases .

Q. What experimental design strategies optimize the synthesis and isolation of this compound for reference standard development?

Methodological Answer:

- Synthesis Design : Use controlled degradation of Cefoperazone Sodium under stress conditions (e.g., acidic hydrolysis, oxidation). Monitor reaction kinetics via real-time HPLC to isolate intermediates .

- Purification : Apply preparative chromatography with gradient elution, followed by lyophilization. Confirm purity via nuclear magnetic resonance (NMR) and elemental analysis .

- Documentation : Adhere to ICH Q6B guidelines for characterization, including spectral data, solubility profiles, and polymorphic stability .

Q. How can researchers address discrepancies in impurity toxicity assessments reported in conflicting studies?

Methodological Answer:

- Critical Appraisal : Evaluate study designs for variables such as cell lines, exposure durations, and impurity concentrations. For example, discrepancies in cytotoxicity assays may arise from differences in MTT assay protocols .

- Meta-Analysis : Aggregate data from multiple studies using standardized effect size metrics (e.g., IC₅₀ ratios). Apply funnel plots to detect publication bias .

Q. What advanced spectroscopic or computational methods are suitable for elucidating the degradation pathways of this compound?

Methodological Answer:

- Pathway Elucidation : Use LC-MS/MS to identify degradation products under forced conditions (e.g., heat, light). Pair with density functional theory (DFT) simulations to predict reactive sites and degradation kinetics .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life predictions from accelerated stability data .

Method Development and Validation

Q. How to develop a stability-indicating method for this compound that accounts for matrix effects in co-formulated drugs (e.g., with tazobactam)?

Methodological Answer:

- Method Optimization : Select a chromatographic column with orthogonal selectivity (e.g., C18 with ion-pairing agents) to resolve impurity peaks from tazobactam. Validate specificity using stressed samples .

- Matrix Interference Mitigation : Apply standard addition or matrix-matched calibration to correct for signal suppression/enhancement in mass spectrometric detection .

Q. What statistical approaches ensure robustness in impurity quantification when transitioning from lab-scale to pilot-scale studies?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to assess critical process parameters (CPPs) affecting impurity levels (e.g., reaction temperature, mixing speed). Analyze via response surface methodology (RSM) .

- Risk Assessment : Apply failure mode and effects analysis (FMEA) to prioritize variables requiring control during scale-up .

Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility of impurity profiling studies across different laboratories?

Methodological Answer:

- Protocol Standardization : Share detailed SOPs for sample preparation, instrument parameters, and data analysis. Use inter-laboratory studies (ILS) to harmonize results .

- Open Science Practices : Publish raw datasets, spectral libraries, and computational workflows in public repositories (e.g., Zenodo) to enable independent verification .

Q. What strategies mitigate bias in impurity toxicity studies, particularly when funded by pharmaceutical stakeholders?

Methodological Answer:

- Blinding : Implement double-blind protocols for data collection and analysis to reduce confirmation bias .

- Conflict Disclosure : Mandate transparency in funding sources and author affiliations in publications. Use third-party toxicology labs for independent validation .

Emerging Research Directions

Q. What novel bioanalytical techniques could enhance sensitivity in detecting trace levels of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.